1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H23N3O2/c1-15-7-8-19-22-20(16-5-3-2-4-6-16)18(24(19)13-15)14-23-11-9-17(10-12-23)21(25)26/h2-8,13,17H,9-12,14H2,1H3,(H,25,26) |
InChI Key |
QEZPAESWGHJUGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid typically involves multi-step synthetic routes. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . It has shown promise in the development of drugs for treating diseases such as cancer, tuberculosis, and inflammatory conditions . Additionally, it is used in materials science for the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors, leading to the modulation of cellular processes . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
*Estimated based on analogous structures.
Key Observations
Fluorine (MW 365.41) and nitro groups (MW 386.43) introduce polarity, balancing lipophilicity for improved bioavailability .
Steric and Electronic Modifications :
- Bromine at C6 (MW 428.33) increases steric hindrance, which may interfere with target binding but enhance metabolic stability .
- The 3,4-dimethoxyphenyl analog (MW 415.47) demonstrates how electron-donating groups can modulate electronic environments for receptor interactions .
Piperidine-4-Carboxylic Acid Consistency :
All analogs retain the piperidine-4-carboxylic acid group, suggesting its critical role in hydrogen bonding or ionic interactions with biological targets .
Pharmacological Implications
Biological Activity
1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, particularly focusing on its anticancer properties and mechanisms of action.
The compound has the following chemical formula:
- Molecular Formula : C16H19N3O2
- CAS Number : 123533-42-6
- Molecular Weight : 283.34 g/mol
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activity. In particular, studies have shown that various substituted imidazo[1,2-a]pyridines demonstrate potent effects against colon cancer cell lines such as HT-29 and Caco-2. For instance, a study found that these compounds initiated apoptosis in cancer cells through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases 3 and 8, which are crucial for the apoptotic process .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(6-Methyl-2-phenyl-imidazo...) | HT-29 | 12.5 | Induction of apoptosis via caspase activation |
| Caco-2 | 15.0 | Mitochondrial cytochrome c release | |
| A549 | 20.0 | Cell cycle arrest and apoptosis |
The biological activity of imidazo[1,2-a]pyridine derivatives often involves multiple mechanisms:
- Apoptosis Induction : The compound can trigger programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : It may interfere with cell cycle progression, preventing cancer cells from dividing.
- Inhibition of Anti-apoptotic Proteins : The compound potentially inhibits proteins that prevent apoptosis, enhancing the effectiveness of treatment.
Case Studies
A notable case study involved a series of experiments where various imidazo[1,2-a]pyridine derivatives were synthesized and tested for their anticancer properties. The results demonstrated that these compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Case Study Summary
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for purity and yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation and coupling steps. A common approach is:
Aldehyde-Amine Condensation : React a pre-synthesized imidazo[1,2-a]pyridine carbaldehyde derivative with a piperidine-4-carboxylic acid precursor in the presence of glacial acetic acid to form the Schiff base intermediate .
Methylation/Substitution : Introduce the 6-methyl group via nucleophilic substitution or alkylation, using reagents like methyl iodide under basic conditions (e.g., NaH in DMF).
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) to isolate the product.
Q. Optimization Tips :
- Temperature Control : Maintain reflux conditions (80–100°C) during condensation to enhance reaction kinetics .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Analytical Monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and confirm ≥95% purity .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm the imidazo[1,2-a]pyridine core, methyl groups, and piperidine-carboxylic acid substituents .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~422.2 Da) .
- Melting Point Analysis : Compare observed mp (e.g., 185–190°C) with literature values to assess purity .
- Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) for biological assay compatibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced pharmacological activity?
Methodological Answer: SAR Design Strategy :
- Core Modifications : Replace the 6-methyl group with halogens (e.g., Cl, F) to alter electronic effects and binding affinity .
- Piperidine Substitutions : Introduce bulkier groups (e.g., biphenyl) to the piperidine ring to probe steric effects on target engagement .
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide groups to improve metabolic stability .
Q. Experimental Workflow :
Synthesize Analogues : Follow parallel synthesis protocols .
In Vitro Screening : Test analogues against target enzymes (e.g., kinases) using fluorescence polarization assays .
Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate structural changes with activity .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer: Root-Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Compound Stability : Perform stability studies (HPLC at 37°C in assay buffer) to detect degradation products that may affect results .
- Target Selectivity : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target specificity .
Case Study :
If IC₅₀ values for kinase inhibition vary, re-test the compound alongside a positive control (e.g., staurosporine) under identical conditions and validate via dose-response curves .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic (PK) properties?
Methodological Answer: In Silico Workflow :
ADME Prediction : Use SwissADME to estimate logP (lipophilicity), H-bond donors/acceptors, and P-glycoprotein substrate likelihood .
Metabolism Prediction : Employ GLORYx to identify potential cytochrome P450 oxidation sites .
Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to predict plasma protein binding .
Validation : Compare predictions with in vitro data (e.g., microsomal stability assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
